molecular formula C10H16N2O11P2 B146983 Thymidine-5'-diphosphate CAS No. 125376-11-6

Thymidine-5'-diphosphate

Cat. No.: B146983
CAS No.: 125376-11-6
M. Wt: 402.19 g/mol
InChI Key: UJLXYODCHAELLY-XLPZGREQSA-N
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Description

Thymidine-5'-diphosphate (TDP) is a nucleotide derivative consisting of thymidine linked to two phosphate groups at the 5'-hydroxyl position. Its chemical structure includes a deoxyribose sugar, a thymine base, and a diphosphate moiety. TDP serves as a critical intermediate in nucleotide metabolism and biosynthesis pathways. For example, TDP is a precursor in the enzymatic synthesis of TDP-D-ravidosamine, a sugar nucleotide involved in bacterial glycan assembly . It is also a substrate for kinases, such as thymidylate kinase, which phosphorylates TDP to thymidine-5'-triphosphate (TTP) for DNA synthesis .

TDP exists in equilibrium with its mono- (TMP) and triphosphate (TTP) forms, with each phosphorylation state playing distinct roles in cellular processes. The diphosphate form is particularly significant in enzymatic reactions due to its intermediate energy state, enabling participation in both anabolic and catabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLXYODCHAELLY-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027011
Record name Thymidine 5′-(trihydrogen diphosphate)
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Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dTDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-97-4
Record name Thymidine 5′-(trihydrogen diphosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine 5'-diphosphate
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Record name Thymidine 5′-(trihydrogen diphosphate)
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Record name THYMIDINE 5'-DIPHOSPHATE
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Record name dTDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and General Protocol

The process involves reacting a nucleoside-5'-phosphoramide (e.g., thymidine-5'-phosphoroimidazolidate) with orthophosphate or pyrophosphate derivatives in the presence of a trialkyl phosphate solvent. The general reaction scheme is:

Thymidine-5’-phosphoroimidazolidate+OrthophosphateTri-n-propylphosphateTDP+Byproducts\text{Thymidine-5'-phosphoroimidazolidate} + \text{Orthophosphate} \xrightarrow{\text{Tri-n-propylphosphate}} \text{TDP} + \text{Byproducts}

The organic triester acts as both a solvent and a stabilizing agent, enabling higher reaction temperatures (up to 50°C) and reducing hydrolysis of sensitive intermediates.

Example 5: Synthesis of Thymidine-5'-Diphosphate Disodium Salt

In a representative procedure:

  • Reactants : 370 mg thymidine-5'-phosphoroimidazolidate, 2.2 g tri-iso-butylammonium orthophosphate.

  • Solvent : 20 mL tri-n-propylphosphate.

  • Conditions : Room temperature, 3-day reaction time.

  • Work-up : Precipitation with methanol, chromatography on DEAE-cellulose, and reprecipitation with methanol.

  • Yield : 400 mg (97.5% purity).

This method minimizes solvent volume and simplifies purification, as the triester stabilizes the intermediate against degradation.

Comparative Analysis of Triester-Based Methods

Table 1 summarizes key variations of this approach:

ExamplePhosphoramide SourcePhosphate DonorSolventYield (%)Purity (%)
1Uridine-5'-phosphoromorpholidateBis(tri-n-butylammonium) orthophosphatePyridine8498.5
5Thymidine-5'-phosphoroimidazolidateTri-iso-butylammonium orthophosphateTri-n-propylphosphate8997.5
17Thymidine-5'-phosphoroimidazolidateTributylammonium pyrophosphateTri-n-propylphosphate7896.0

The choice of phosphate donor (orthophosphate vs. pyrophosphate) influences the product (diphosphate vs. triphosphate), with orthophosphate favoring TDP formation.

Alternative Chemical Strategies

Phosphoramidate Coupling with Activated Pyrophosphate

A method adapted from thymidine triphosphate synthesis involves P1,P2-bis(2-cyanoethyl) pyrophosphate as a phosphate donor. While originally used for TTP, this approach can be modified for TDP by adjusting stoichiometry:

Thymidine+P1,P2-bis(2-cyanoethyl) pyrophosphateDCCTDP+2-cyanoethyl byproducts\text{Thymidine} + \text{P1,P2-bis(2-cyanoethyl) pyrophosphate} \xrightarrow{\text{DCC}} \text{TDP} + \text{2-cyanoethyl byproducts}

Yields for analogous reactions range from 70–85%, though specific data for TDP require further validation.

Enzymatic Phosphorylation Pathways

Although direct enzymatic synthesis of TDP is less documented, thymidine kinase and nucleoside diphosphate kinase cascades offer potential routes. For example:

  • Step 1 : Thymidine → Thymidine-5'-monophosphate (dTMP) via thymidine kinase.

  • Step 2 : dTMP → TDP via nucleoside monophosphate kinase.

Enzymatic methods face challenges in scalability but provide high stereochemical fidelity.

Purification and Characterization

Chromatographic Techniques

  • DEAE-Cellulose Chromatography : Used in 90% of reported syntheses. Elution with NaOH (pH 4.5) separates TDP from unreacted starting material and byproducts.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.

Spectroscopic Validation

  • 31P NMR : Peaks at δ −10.2 ppm (α-phosphate) and −21.5 ppm (β-phosphate).

  • Mass Spectrometry : [M–H]⁻ ion at m/z 480.97 (calculated for C10H16N2O14P3).

Industrial and Research Applications

Scalability of Triester Methods

The triester-based protocol is amenable to kilogram-scale production, with batch yields exceeding 85%. Key advantages include:

  • Reduced solvent consumption (20–50 mL per gram of product).

  • Compatibility with automated purification systems.

Limitations and Mitigation Strategies

  • Byproduct Formation : ATP contamination (<2%) in pyrophosphate-mediated reactions. Mitigated by optimizing phosphate donor ratios.

  • Cost : Tributylamine and triesters increase raw material costs. Alternatives like triethylphosphate reduce expenses by 40% .

Chemical Reactions Analysis

Types of Reactions: Thymidine-5’-Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Role in Nucleotide Synthesis

Nucleotide Synthesis Pathways

  • dTDP serves as a precursor in the synthesis of thymidine triphosphate (dTTP), which is essential for DNA replication and repair. It is produced from deoxyuridine monophosphate (dUMP) via thymidylate synthase, which catalyzes the reduction of dUMP to dTMP, followed by phosphorylation to form dTDP.
Process Enzyme Substrate Product
Conversion of dUMP to dTMPThymidylate synthasedUMP + N5,N10-methylene THFdTMP
Phosphorylation to dTDPThymidine kinasedTMPdTDP

Cancer Research

Targeting Metabolic Vulnerabilities
Recent studies have highlighted the potential of manipulating dTDP levels to exploit metabolic vulnerabilities in cancer cells. For instance, a study demonstrated that overconsumption of dTMP by cytosolic thymidylate 5'-phosphohydrolase (CT) could induce nucleotide imbalance in triple-negative breast cancer (TNBC) cells, leading to apoptosis. This approach leverages the dependency of cancer cells on nucleotide synthesis pathways, suggesting that targeting these pathways could be an effective therapeutic strategy.

  • Case Study: TNBC Treatment
    • Objective: Investigate the effects of CT on TNBC cell lines.
    • Method: Transfection with CT mRNA and analysis of metabolic effects.
    • Findings: Induced nucleotide imbalance led to increased metabolic vulnerability and cell death.

Biochemical Assays

Enzyme Activity Measurement
dTDP is utilized in various biochemical assays to measure enzyme activities related to nucleotide metabolism. For example, its role as a substrate for thymidine kinase allows researchers to quantify enzyme activity in different biological samples.

Enzyme Substrate Product Assay Type
Thymidine kinasedTDPdTTPEnzyme activity assay
Nucleoside diphosphate kinase ANDPsNTPsKinase activity assay

Pharmaceutical Applications

Drug Development
While thymidine-5'-diphosphate itself is not currently approved as a therapeutic agent, its derivatives and analogs are being explored for their potential as antiviral and anticancer drugs. Researchers are investigating how modifications to the structure of dTDP can enhance its efficacy against specific targets in viral replication and tumor growth.

  • Example: Analog development targeting viral polymerases or kinases involved in DNA synthesis.

Metabolic Studies

Understanding Cellular Metabolism
Research involving dTDP has provided insights into cellular metabolism, particularly regarding how changes in nucleotide pools affect cell growth and differentiation. By manipulating levels of dTDP and its derivatives, scientists can study their impact on metabolic pathways and cellular functions.

Mechanism of Action

Thymidine-5’-Diphosphate exerts its effects primarily through its role in nucleotide metabolism. It serves as a substrate for nucleoside diphosphate kinases, which catalyze the transfer of phosphate groups to form nucleoside triphosphates. These triphosphates are essential for deoxyribonucleic acid synthesis and repair. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as replication and transcription .

Comparison with Similar Compounds

Cytidine-5'-diphosphate (CDP) and Adenosine-5'-diphosphate (ADP)

  • Enzymatic Activity: CDP and ADP are substrates for ribonucleotide reductase (RNR), which converts them to deoxyribonucleotides for DNA synthesis. However, their interactions with RNR differ: CDP reduction requires 3–4 mM Mg²⁺, while ADP reduction is optimal at 0.1 mM Mg²⁺ . CDP reductase activity is less sensitive to organic solvents (e.g., dimethylformamide) compared to ADP .
  • Regulatory Effects: Both CDP and ADP reductase activities are inhibited by deoxyadenosine-5'-triphosphate (dATP), suggesting shared allosteric regulation . In contrast, TDP is regulated by thymidylate kinase, which is specific to thymidine nucleotides .

Uridine-5'-diphosphate (UDP) and Guanosine-5'-diphosphate (GDP)

  • Biological Roles :
    UDP and GDP are involved in carbohydrate metabolism (e.g., UDP-glucose) and signaling pathways (e.g., GTP-binding proteins), respectively. TDP, however, is specialized for thymidine metabolism and DNA precursor synthesis .

Functionally Modified Diphosphates

Acyclic Nucleoside Thiophosphonate Diphosphates (S-PMEApp, S-PMPApp)

  • Antiviral Activity :
    These synthetic diphosphates exhibit potent anti-HIV and anti-HBV activity by mimicking natural nucleotide diphosphates. Like TDP, their diphosphate forms are incorporated by HIV-1 reverse transcriptase (RT) but with higher resistance to enzymatic degradation .
  • Stability :
    Thiophosphonate modifications enhance metabolic stability compared to TDP, which is rapidly phosphorylated or hydrolyzed in vivo .

Stability and pH Sensitivity

5'-Amino-5'-deoxythymidine Diphosphate

  • This analog’s diphosphate derivative, formed by herpesvirus thymidine kinase, is unstable at neutral or alkaline pH, unlike TDP, which remains stable under physiological conditions .

α-Phosphate-Modified TDP Analogs

  • Modifications such as α-thio or α-imido groups (e.g., thymidine-5'-(α-P-thio)triphosphate) reduce enzymatic incorporation efficiency but increase resistance to phosphatases .

Data Tables

Table 1: Key Properties of TDP and Analogous Diphosphates

Compound Structure/Modification Enzymatic Activity Stability Biological Role
Thymidine-5'-diphosphate (TDP) Natural thymidine diphosphate Substrate for thymidylate kinase Stable at physiological pH DNA precursor synthesis
CDP Cytidine diphosphate RNR substrate; requires 3–4 mM Mg²⁺ Sensitive to organic solvents Ribonucleotide reduction
S-PMEApp Acyclic thiophosphonate Incorporated by HIV-1 RT High metabolic stability Antiviral therapy
5'-Amino-TDP derivative Amino substitution at C-5' Substrate for herpesvirus TK Unstable above pH 7 Experimental antiviral agent

Table 2: Enzymatic Parameters for Nucleotide Diphosphates

Substrate Enzyme Optimal Mg²⁺ (mM) Key Inhibitors Reference
CDP Ribonucleotide reductase 3–4 dATP, periodate-oxidized AMP
ADP Ribonucleotide reductase 0.1 dATP, organic solvents
TDP Thymidylate kinase 1–2 (variable) 5'-fluorothymidine

Key Research Findings

Antiviral Potential: Modified diphosphates like S-PMEApp demonstrate that structural analogs of TDP can achieve enhanced therapeutic efficacy by resisting enzymatic degradation .

Enzyme Specificity : The divergent Mg²⁺ requirements for CDP and ADP reduction highlight the substrate-specific regulation of RNR, contrasting with TDP’s role in thymidine-specific pathways .

Stability Engineering : α-Phosphate modifications in TDP analogs improve stability but may reduce compatibility with natural enzymes, suggesting a trade-off for therapeutic applications .

Biological Activity

Thymidine-5'-diphosphate (dTDP) is a significant nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H16_{16}N2_2O11_{11}P2_2
  • Molecular Weight : 402.19 g/mol
  • Structure : dTDP consists of a thymine base linked to a ribose sugar, which is further phosphorylated to form a diphosphate group. This structure is essential for its function as a substrate in enzymatic reactions.

dTDP is primarily involved in the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA replication and repair. The conversion from dTMP to dTDP is catalyzed by thymidylate kinase (TMPK), utilizing ATP as a phosphate donor .

Key Functions :

  • DNA Synthesis : dTDP serves as a precursor for dTTP, which is incorporated into DNA during replication.
  • Cell Proliferation : It plays a role in cellular processes that require rapid DNA synthesis, such as cell division and growth.
  • Signal Transduction : dTDP can influence signaling pathways through its interactions with various proteins involved in cell signaling.

Enzymatic Interactions

dTDP interacts with several enzymes, including:

  • Thymidylate Kinase (TMPK) : Catalyzes the phosphorylation of dTMP to dTDP.
  • Nucleoside Diphosphate Kinase (NME1) : Involved in the synthesis of nucleoside triphosphates other than ATP, playing roles in cellular energy metabolism and signaling .

Biological Activity Summary Table

Activity TypeDescription
Synthesis of dTTP Precursor for DNA synthesis
Cell Proliferation Essential for cell division and growth
Enzymatic Interactions Substrate for TMPK; involved with NME1
Signal Transduction Influences cellular signaling pathways

Inhibition Studies

Recent studies have explored the inhibitory effects of compounds on bacterial growth, particularly focusing on Bacillus anthracis. Several compounds demonstrated the ability to inhibit thymidine monophosphate activity, suggesting potential therapeutic applications against bacterial infections .

Structural Modifications

Research has also investigated the effects of structural modifications on the biological activity of dTDP. For instance, derivatives like this compound-L-rhamnose have shown comparable biological activities at equivalent concentrations, indicating that modifications can retain essential functionalities while potentially enhancing solubility or bioavailability .

Pharmacological Properties

The pharmacokinetic properties of dTDP indicate moderate absorption characteristics across biological membranes. It has been noted that it is not a substrate for P-glycoprotein, suggesting limited interaction with drug transport mechanisms .

Q & A

Q. What is the biochemical role of thymidine-5'-diphosphate (TDP) in nucleotide metabolism?

TDP is a critical intermediate in the de novo and salvage pathways of thymidine-5'-triphosphate (TTP) biosynthesis. Thymidylate kinase (TMK) catalyzes the phosphorylation of thymidine-5'-monophosphate (TMP) to TDP, which is subsequently converted to TTP for DNA synthesis. Disruption of this pathway (e.g., via thymidylate synthase inhibition) leads to TTP depletion, dUTP misincorporation, and DNA damage .

Q. How can TDP be distinguished from related nucleotides (e.g., TMP, TTP) in analytical workflows?

Chromatographic methods, such as gas or liquid chromatography, separate TDP from other nucleotides based on retention times. For example, TDP elutes after TMP and before TTP in chromatograms, with distinct peaks identifiable via calibration standards. This approach is critical for quantifying TDP in metabolic studies .

Q. What precautions are necessary when handling TDP in enzymatic assays?

TDP is sensitive to phosphatase activity and requires storage in stable buffers (e.g., Tris-HCl, pH 7.5) at -20°C. Enzymatic assays involving TDP (e.g., TMK activity) often use coupling systems (e.g., pyruvate kinase/lactate dehydrogenase) to monitor NADH oxidation, ensuring real-time detection of TDP production .

Advanced Research Questions

Q. How can researchers resolve contradictions in TDP quantification across different experimental models?

Discrepancies may arise from variations in cell permeability (e.g., spheroid vs. monolayer cultures) or phosphatase activity in lysates. Normalizing TDP levels to total nucleotide content or using phosphatase inhibitors (e.g., sodium orthovanadate) improves reproducibility. Cross-validation with mass spectrometry (MS) or enzymatic coupling assays is recommended .

Q. What methodological strategies are effective for studying TDP’s role in glycosylation pathways?

TDP-sugar conjugates (e.g., TDP-glucose) are synthesized enzymatically using glycosyltransferases. Researchers can track TDP-sugar formation via radioactive labeling (e.g., ³²P-TDP) or chromatographic separation. Structural confirmation requires nuclear magnetic resonance (NMR) or high-resolution MS .

Q. How can stable TDP analogs enhance studies of nucleotide metabolism?

Hydrolysis-resistant analogs like thymidine-5'-O-(α,β-methylene)diphosphate (TMP-CP) act as competitive inhibitors of thymidine kinase (Ki = 23 µM). These analogs block TDP/TTP synthesis, enabling mechanistic studies of DNA replication stress or enzyme kinetics .

Q. What experimental designs are optimal for measuring thymidylate kinase (TMK) activity?

A coupled assay system using ATP, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase allows real-time monitoring of TMK activity via NADH oxidation at 340 nm. Optimizing enzyme concentrations ensures TMK is the rate-limiting step. This method is validated for bacterial and eukaryotic TMK isoforms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Thymidine-5'-diphosphate
Reactant of Route 2
Thymidine-5'-diphosphate

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